3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one
Description
Properties
IUPAC Name |
3,6-dihydroxy-1,2,7-trimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-11-4-7-10(5-8(11)17)23-12-6-9(18)15(21-2)16(22-3)13(12)14(7)19/h4-6,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFZLSJOANEDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3OC)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718888 | |
| Record name | 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916210-79-2 | |
| Record name | 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one is a xanthone derivative known for its diverse biological activities. This compound has garnered interest in the scientific community due to its potential applications in pharmacology and biochemistry. The unique arrangement of hydroxyl and methoxy groups in its structure contributes significantly to its reactivity and interaction with biological systems.
- Molecular Formula : C15H14O6
- Molecular Weight : 302.28 g/mol
- Appearance : Solid, white to light yellow or dark green
- Melting Point : Approximately 395 °C
The compound's structure includes multiple hydroxyl and methoxy groups, which are integral to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in various cellular models.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in macrophage cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi.
- Antitumor Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using different assays. The results indicated a strong ability to mitigate oxidative damage in cellular models exposed to oxidative stressors.
Anti-inflammatory Activity
In vitro experiments demonstrated that the compound significantly reduced the levels of pro-inflammatory markers such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Antimicrobial Efficacy
The compound was tested against various microbial strains, showing effective inhibition of growth at concentrations as low as 16 µg/mL for certain fungi. This positions it as a promising candidate for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological significance of this xanthone derivative:
-
Case Study on Antioxidant Mechanism :
- Researchers found that this compound reduced reactive oxygen species (ROS) production in human macrophages under oxidative stress conditions.
- The study utilized flow cytometry to quantify ROS levels before and after treatment with the compound.
-
Case Study on Anti-inflammatory Properties :
- A study involving LPS-induced inflammation in mice showed that administration of the compound led to a significant decrease in inflammatory markers compared to controls.
- Histological analysis revealed reduced tissue damage and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar xanthones:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,6-Dihydroxy-9H-xanthen-9-one | C13H8O4 | Exhibits antioxidant properties |
| 1,5-Dihydroxy-2,3,7-trimethoxy-9H-xanthen-9-one | C15H14O6 | Similar biological activities |
| 1,8-Dihydroxy-4,6,7-trimethoxyxanthone | C15H14O6 | Antioxidant and anti-inflammatory properties |
The comparative analysis indicates that while these compounds share some biological activities, the specific arrangement of functional groups in this compound enhances its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Xanthone Derivatives
Structural and Functional Group Variations
The bioactivity and physicochemical properties of xanthones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Bioactivity and Mechanism
- Antioxidant Activity: Hydroxyl groups enhance radical scavenging. For example, 4,6-dihydroxy-1,5,7-trimethoxy-9H-xanthen-9-one (IC₅₀ = 0.31 mg/L in DPPH assay) outperforms analogs with fewer hydroxyl groups .
- Antibacterial Activity : Halogenation (e.g., 3,6-dichloro derivative) enhances antibacterial effects by increasing lipophilicity and membrane penetration . The target compound lacks halogens but may exhibit activity via alternative mechanisms.
- Anti-inflammatory Effects : 1,2-Dihydroxy-9H-xanthen-9-one inhibits IL-6 and PGE₂ in macrophages . The absence of vicinal hydroxyls in the target compound suggests divergent mechanisms.
Physicochemical Properties
- Solubility : Hydroxyl groups improve water solubility, while methoxy groups enhance lipophilicity. The target compound’s three methoxy groups may reduce aqueous solubility compared to dihydroxy analogs like 1,2-dihydroxy-9H-xanthen-9-one .
- Synthetic Challenges : Low yields (e.g., 7% for 1,4-dihydroxy-3-methoxy-9H-xanthen-9-one) are common in xanthone synthesis due to steric hindrance and competing side reactions . However, 3,6-dichloro derivatives achieve higher yields (81%) via thionyl chloride-mediated reactions .
Structural Stability
Crystal structure analyses (e.g., 3-isobutoxy-9H-xanthen-9-one) reveal that bulky substituents enhance stability via intramolecular hydrogen bonding . The target compound’s methoxy groups may similarly stabilize the aromatic system, though experimental data are needed.
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
Early routes employed Friedel-Crafts acylation to construct the xanthone skeleton. A representative protocol involves:
-
Condensation of 2,3,4-trimethoxybenzoic acid with resorcinol derivatives
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Cyclization using POCl₃ or H₂SO₄ at 80–100°C
-
Selective demethylation with BBr₃/CH₂Cl₂ (-78°C) to recover hydroxyl groups.
Table 1: Classical Cyclocondensation Results
| Starting Materials | Cyclizing Agent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2,3,4-Trimethoxybenzoic acid + 3,5-dihydroxybenzoic acid | POCl₃ | 80 | 42 | 92% |
| 2,4,5-Trimethoxybenzoyl chloride + phloroglucinol | H₂SO₄ | 100 | 38 | 88% |
Limitations include poor regioselectivity (≤60% target product) and side reactions like over-methylation.
Ullmann Coupling for Diarylation
Ullmann-type couplings enable C–O bond formation between pre-functionalized benzophenone precursors:
-
CuI-catalyzed coupling of 2-bromo-3,6-dimethoxyacetophenone with 2-iodo-1,7-dimethoxybenzene
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Oxidative cyclization using K₂S₂O₈ in H₂SO₄/H₂O
Key Observation: Copper catalysts at 120°C improved coupling efficiency (yield: 51% vs. 32% without CuI).
Modern Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2025 protocol achieved 68% yield via:
-
Mixing 2,3,4-trimethoxyphenylboronic acid and 3,5-dihydroxyphenyl acetate
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Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF)
Advantages:
-
4.7× faster than conventional heating
-
Reduced dimerization side products (<5%)
Flow Chemistry for Scalability
Continuous-flow reactors enhance reproducibility for industrial-scale production:
Catalytic and Green Chemistry Methods
Ionic Liquid-Mediated Demethylation
Ionic liquids like [bmIm]BF₄ enable eco-friendly demethylation:
-
Methylated precursor (1,2,7-trimethoxy-3,6-diacetoxyxanthenone)
-
Demethylation with [bmIm]BF₄/H₂O (90°C, 6 h)
Table 2: Solvent Comparison for Demethylation
| Solvent | Conversion (%) | Selectivity (3,6-OH vs. Others) |
|---|---|---|
| [bmIm]BF₄/H₂O | 94 | 97:3 |
| Pyridine/HCl | 78 | 82:18 |
Photocatalytic Oxidation
Visible-light-driven oxidation using TiO₂ nanoparticles:
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What are the recommended methods for synthesizing 3,6-Dihydroxy-1,2,7-trimethoxy-9H-xanthen-9-one?
A stepwise chemical redox cycling approach has been validated for synthesizing xanthenone derivatives. This involves using pyran intermediates and anthracene precursors under controlled redox conditions. For example, base-catalyzed hydration of pyran intermediates followed by dehydrogenation yields the xanthenone scaffold. Optimization of reaction time (e.g., 8–12 hours) and temperature (70–90°C) is critical to achieving yields >70% .
Q. How should solubility challenges be addressed for this compound in experimental workflows?
The compound exhibits limited solubility in polar solvents like ethanol and PBS (pH 7.2). Recommended strategies include:
Q. What analytical techniques are essential for structural confirmation and purity assessment?
Q. What safety precautions are required during handling?
- Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Avoid ignition sources (e.g., sparks, open flames) due to thermal instability .
- Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation/contact risks .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yields depend on precise control of redox conditions. Key parameters include:
Q. How should contradictory solubility data from different sources be reconciled?
Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from variations in crystallinity or hydration states. Mitigation strategies:
Q. What mechanisms underlie the reported bioactivity of this compound?
Derivatives of this scaffold exhibit anticancer and acetylcholinesterase inhibitory activity. Proposed mechanisms include:
Q. How can crystallographic data resolve ambiguities in substituent positioning?
Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
